REACTION_CXSMILES
|
[CH:1]1([C:6](Cl)=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Si](C=[N+]=[N-])(C)(C)[CH3:10].[ClH:16].O1CCOCC1>C1COCC1>[Cl:16][CH2:10][C:6]([CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:7]
|
Name
|
|
Quantity
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5 g
|
Type
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reactant
|
Smiles
|
C1(CCCC1)C(=O)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C=[N+]=[N-]
|
Name
|
hexanes
|
Quantity
|
56.56 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 24° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in THF (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to an oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel eluting with 5% EtOAc in Hexanes
|
Type
|
CUSTOM
|
Details
|
to give the intermediate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |